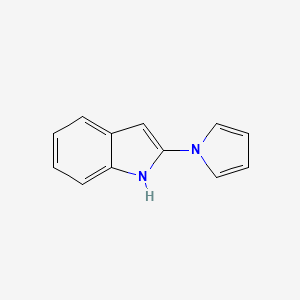

2-(Azol-1-yl)indole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H10N2 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2-pyrrol-1-yl-1H-indole |

InChI |

InChI=1S/C12H10N2/c1-2-6-11-10(5-1)9-12(13-11)14-7-3-4-8-14/h1-9,13H |

InChI-Schlüssel |

YNFMQGUGGNLWQM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(N2)N3C=CC=C3 |

Synonyme |

2-(azol-1-yl)indole |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Azol 1 Yl Indole Derivatives

Direct C-N Coupling Approaches

Direct C-N coupling strategies are highly valued for their atom economy and efficiency, enabling the direct formation of the desired bond without pre-functionalization of both coupling partners.

Metal-free oxidative cross-coupling reactions offer environmentally benign routes for synthesizing 2-(Azol-1-yl)indole derivatives, avoiding the use of potentially toxic or expensive metal catalysts.

An efficient and metal-free method for the direct C-N coupling of indoles with azoles to produce 2-(azol-1-yl)indoles has been developed using iodine as a promoter in aqueous media. This reaction exhibits high regioselectivity, yielding a variety of indole (B1671886) derivatives in good to excellent yields. The process involves the oxidative cross-coupling of an indole C-H bond and an azole N-H bond. This iodine-catalyzed oxidative cross-coupling can be performed at room temperature under mild and environmentally friendly conditions. researchgate.netdntb.gov.uaresearchgate.net

Thermal or microwave-mediated heating of 2- or 3-haloindoles with azoles (specifically those with a pKa < 8) provides a straightforward, metal-free, and environmentally friendly access to novel 2-(azol-1-yl)indoles. researchgate.netnih.govacs.orgmolaid.com This operationally simple acid-catalyzed process yields novel indole derivatives in fair to excellent yields. Furthermore, previously unknown 2,3-bis(azolyl-1-yl)indoles can be prepared from 2,3-dihaloindoles through sequential reactions with two distinct azoles. nih.govacs.org

An example of yields obtained via thermal/microwave-mediated coupling is presented below:

| Haloindole Reactant | Azole Reactant | Conditions | Product (this compound) | Yield (%) |

| 2-Bromoindole | Imidazole (B134444) | Thermal | 2-(Imidazol-1-yl)indole | Good |

| 2-Chloroindole | Pyrazole (B372694) | Microwave | 2-(Pyrazol-1-yl)indole | Excellent |

| 2,3-Dibromoindole | Benzotriazole | Thermal | 2,3-Bis(benzotriazol-1-yl)indole | Fair |

Electrochemical synthesis has emerged as a sustainable and scalable strategy for the construction of challenging C-N bonds, offering an environmentally benign alternative to traditional methods that often rely on hazardous chemical oxidants. researchgate.netacs.orgrsc.org A practical protocol has been developed for synthesizing 3-substituent-2-(azol-1-yl)indole derivatives via an electrochemical oxidative cross-coupling process under mild conditions. acs.orgresearchgate.netacs.orgnih.govacs.org This electro-oxidative C-N bond formation strategy tolerates a range of functional groups and is amenable to gram-scale synthesis. acs.orgacs.orgnih.gov It has also been successfully applied to the late-stage functionalization of bioactive molecules. acs.orgnih.gov The reaction involves the oxidative C-H/N-H cross-coupling between a pyrazole radical and a cationic indole radical. frontiersin.org However, it has been noted that electro-deficient azoles, such as those substituted with CF3, CN, or NO2 groups, are generally not tolerated by this electrochemical transformation. acs.org

Transition metal catalysis plays a crucial role in achieving regioselective C2-functionalization of indoles, particularly for C-N bond formation. Various metal catalysts have been explored for their ability to direct the azolation to the C2 position.

For instance, ruthenium-catalyzed methods have been developed for C2-selective functionalization of indole scaffolds, including alkylation and arylation. mdpi.com Some approaches utilize removable directing groups to achieve high chemo- and site-selectivity with various functional groups. mdpi.com In 2010, a directing group-free approach for C2-selective carbenoid functionalization of NH-indoles was reported using [RuCl2(p-cymene)]2 as a catalyst and α-aryldiazoesters as the carbenoid source, yielding 2-alkylated indoles in high yields. capes.gov.br

Iridium-catalyzed C2/C4 regioselective C-H heteroarylation of indoles has also been disclosed, often with the assistance of a pivaloyl group at the C3 position. acs.org The choice of catalytic system and oxidant (e.g., Cu(OAc)2·H2O or Ag2O) is vital for controlling the C2/C4 regioselectivity. acs.org

Recent advancements include nickel-catalyzed, additive- and solvent-free approaches for the regioselective C-H alkylation of indoles and azoles with alkenes, proceeding through a chelation-assistance strategy. researchgate.net These reactions exclusively provide branched alkylated products and are compatible with a wide range of functional groups. researchgate.net

Metal-Free Oxidative Cross-Coupling Reactions

Alternative Synthetic Routes

Beyond direct C-N coupling, other synthetic strategies contribute to the diverse landscape of this compound derivative preparation. While the primary focus remains on the C-N bond formation at C2, these routes often involve different precursor molecules or reaction sequences. For example, some methods involve the cyclization of indole precursors where the azole moiety is already incorporated or formed in situ as part of a broader synthetic pathway. The functionalization of the indole ring can occur at various positions, with C2 functionalization being particularly noteworthy. jpionline.org

Condensation Reactions between Indole Derivatives and Azole Precursors

Condensation reactions represent a fundamental approach for forming this compound derivatives, typically involving the direct coupling of indole and azole building blocks. A notable method is the iodine-catalyzed regioselective oxidative cross-coupling of an indole C–H bond with an azole N–H bond nih.govcenmed.com. This metal-free reaction proceeds under mild and environmentally friendly conditions, yielding N-linked this compound derivatives with moderate to excellent yields nih.govcenmed.com.

Table 1: Examples of this compound Derivatives via Iodine-Catalyzed Oxidative Cross-Coupling

| Indole Precursor | Azole Precursor | Product | Yield (%) | Conditions | Reference |

| 1-Methyl-1H-indole | Imidazole | 2-(1H-Imidazol-1-yl)-1-methyl-1H-indole | 91 | I₂, K₂CO₃, DMF, 100 °C, 1 h | nih.gov |

| 1H-Indole-4-carbonitrile | Pyrazole | 2-(1H-Pyrazol-1-yl)-1H-indole-4-carbonitrile | 85 | I₂, K₂CO₃, DMF, 100 °C, 1 h | nih.gov |

| 3-Methyl-1H-indole | Imidazole | 2-(1H-Imidazol-1-yl)-3-methyl-1H-indole | 97 | I₂, K₂CO₃, DMF, 100 °C, 1 h | nih.gov |

| 1H-Indole | Pyrazole | 2-(1H-Pyrazol-1-yl)-1H-indole | 91 | I₂, K₂CO₃, DMF, 100 °C, 1 h | nih.gov |

| 1-Methyl-1H-indole | Pyrazole | 1-Methyl-2-(1H-pyrazol-1-yl)-1H-indole | 90 | I₂, K₂CO₃, DMF, 100 °C, 1 h | nih.gov |

Another approach involves copper-catalyzed Ullman-type condensation reactions, which are broadly utilized for N-arylation and can be applied to the coupling of azoles with indoles nih.gov. Furthermore, a ligandless experimental setup using catalytic amounts of copper oxide and tetrabutylammonium (B224687) bromide (TBAB) in water has been reported for the N-arylation of indoles with aryl iodides, a principle extendable to azole coupling nih.gov.

Strategies Involving Azole Ring-Opening and Subsequent Cyclization

This synthetic strategy involves the initial opening of an azole ring, followed by subsequent cyclization to form the indole core, often incorporating the azole fragment as a substituent. A metal-free, two-step synthetic approach has been developed for obtaining indole derivatives from aryl triazole fragment-containing compounds idrblab.netfishersci.se. The first step of this sequence involves a cascade of reactions: Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and amine nucleophile addition, which collectively lead to the formation of N-aryl ethene-1,1-diamines idrblab.netfishersci.se. In the second step, these N-aryl ethene-1,1-diamines undergo cyclization in the presence of iodine to yield 1H-indoles idrblab.netfishersci.se. This methodology is particularly notable as it enables the synthesis of indoles featuring N-substituents at the indole C2 position, thereby contributing to the diversity of this compound derivatives idrblab.netfishersci.se.

Multicomponent Reactions for the Assembly of Indole-Azole Skeletons

Multicomponent reactions (MCRs) are highly efficient synthetic tools that enable the rapid assembly of complex molecules from three or more starting materials in a single pot, offering high atom and step economy nih.gov. For the construction of indole-azole skeletons, MCRs have proven valuable. One such application involves the synthesis of biheterocycles containing both indole and azole frameworks wikipedia.org. These reactions typically involve indoles, 1,2-diaza-1,3-dienes, and aldehydes or alkynes as reactants wikipedia.org. The ability of MCRs to rapidly generate diverse chemical entities makes them particularly attractive for the modular assembly of complex indole-azole architectures, some of which have demonstrated promising biological activities wikipedia.org.

Advancements in Green Synthesis of this compound

The field of organic synthesis is increasingly prioritizing green chemistry principles to develop more sustainable and environmentally benign methodologies. Significant advancements have been made in the green synthesis of this compound derivatives.

One prominent green approach is the aerobic oxidative cross-coupling of indoles with azoles, facilitated by flavin-iodine-coupled organocatalysis nih.gov. This method is considered highly green as it utilizes molecular oxygen as the sole sacrificial reagent, minimizing waste generation nih.gov. Similarly, the iodine-catalyzed oxidative cross-coupling, also discussed in Section 2.2.1, stands out for its metal-free nature, mild reaction conditions, and environmental friendliness, providing a clean route to N-linked this compound derivatives nih.govcenmed.comnih.gov.

Electro-oxidative C-N bond formation represents another practical and mild green protocol for synthesizing 3-substituent-2-(azol-1-yl)indole derivatives nih.govamericanelements.com. This electrochemical strategy avoids the need for external chemical oxidants, contributing to a more sustainable synthetic pathway nih.govamericanelements.com.

Beyond specific coupling reactions, broader green synthesis techniques are being explored for indole derivatives, which can be adapted for 2-(Azol-1-yl)indoles. These include:

Ultrasound-promoted aqueous-mediated synthesis: This technique utilizes ultrasound irradiation in water as a solvent, leading to enhanced reaction rates and reduced environmental impact. For instance, spiro[indole-thiazolidinone] derivatives have been synthesized using this method, incorporating various heterocyclic cores such as pyrazole and triazole uni.lu.

Mechanochemical processes: These solvent-free or minimal-solvent reactions involve mechanical force to induce chemical transformations. Mechanochemical approaches have been explored for synthesizing indole-containing azine derivatives and are a growing area in green synthesis of azoles generally.

Deep Eutectic Solvents (DES): These environmentally benign solvent systems are being investigated as alternatives to traditional organic solvents. DES have been successfully employed in reactions like Fischer indolization, offering a greener medium for indole synthesis.

These advancements underscore a concerted effort in synthetic chemistry to develop efficient, atom-economical, and environmentally responsible routes for the production of valuable this compound compounds.

Compound Names and PubChem CIDs

Reactivity and Chemical Transformations of 2 Azol 1 Yl Indole Scaffolds

Regioselective Functionalization of the Indole (B1671886) Core (N1, C2, C3)

The indole nucleus contains several reactive sites, primarily the N1, C2, and C3 positions. nih.govresearchgate.net The inherent electronic properties of the indole ring make it a π-excessive heterocycle, predisposing it to electrophilic substitution, particularly at the C3 position. bhu.ac.in However, modern synthetic methods have enabled selective functionalization at each of these key positions on the 2-(azol-1-yl)indole scaffold.

Functionalization at the C3 Position: The C3 position is the most nucleophilic carbon in the indole ring and is a common site for electrophilic attack. bhu.ac.in When the C2 position is occupied by the azole group, the C3 position remains highly reactive. Electrochemical methods have been developed for the C–N bond formation to introduce substituents at C3. For instance, an electrochemical oxidative cross-coupling process allows for the synthesis of 3-substituent-2-(azol-1-yl)indole derivatives under mild conditions. nih.gov This strategy is effective for introducing various functional groups and is suitable for gram-scale synthesis. nih.gov

Functionalization at the C2 Position: While the initial synthesis often forms the C2-azole bond, further modifications at this position are less common but achievable. The functionalization of the indole core is generally focused on the N1, C2, and C3 positions. nih.gov Directing groups attached to the indole nitrogen can facilitate C2 functionalization in related systems, a strategy that holds potential for the this compound scaffold.

Functionalization at the N1 Position: The indole nitrogen (N1) is another key site for derivatization. N-alkylation can be achieved under various conditions. In studies on related 2,3-disubstituted indoles, regioselectivity between N1 and C6 alkylation was controlled by the choice of solvent, demonstrating that fine-tuning reaction conditions can direct functionalization to the indole nitrogen. bhu.ac.in

| Position | Reaction Type | Reagents and Conditions | Product Description | Reference(s) |

| C3 | Electrochemical Azolation | Indole, Pyrazole (B372694), undivided cell, Pt electrodes, constant current | 3-Substituent-2-(pyrazol-1-yl)indole | nih.gov |

| C3 | Pictet-Spengler Reaction | 2-(1H-indol-4-yl)ethanamine, Secologanin, KPi buffer, 70°C | Fused polycyclic indole | nih.gov |

| N1 | Alkylation | 2,3-disubstituted indole, p-quinone methide, In(OTf)₃, THF | N1-alkylated indole | bhu.ac.in |

| C2/C3 | Dimerization | Substituted Tryptophan, Iodine | Cyclization-dimerization to form core of Folicanthine | researchgate.net |

Derivatization and Substitution Patterns on the Azole Moiety

While many synthetic approaches utilize pre-functionalized azoles, post-synthetic modification of the azole ring within the this compound scaffold offers a powerful tool for structural diversification. The reactivity of the attached azole (e.g., pyrazole, imidazole (B134444), triazole) dictates the possible transformations.

For 2-(pyrazol-1-yl)indoles, the pyrazole ring itself can undergo electrophilic substitution. These reactions typically occur at the C4 position of the pyrazole ring. researchgate.net To achieve this regioselectivity, the C3 and C5 positions often need to be substituted to prevent reaction at those sites.

Common derivatization reactions include:

Halogenation: The pyrazole moiety can be halogenated, for instance, using N-bromosuccinimide (NBS) to introduce a bromine atom. acs.org This introduces a synthetically useful handle for further cross-coupling reactions.

Nitration: Electrophilic nitration, using reagents like nitric acid, can introduce a nitro group onto the azole ring. acs.org This is a common strategy for modifying the electronic properties of the heterocyclic system.

Metal-Catalyzed Cross-Coupling: Aryl azoles can be functionalized via ortho-selective metalation followed by palladium-catalyzed cross-coupling reactions. For example, using a tailored magnesium amide base can lead to regioselective ortho-magnesiation, and subsequent arylation can introduce new aryl groups onto the azole ring system. nih.gov

| Azole Type | Reaction Type | Reagents and Conditions | Product Description | Reference(s) |

| Pyrazole | Halogenation | N-bromosuccinimide (NBS) | 4-Bromo-2-(pyrazol-1-yl)indole | acs.org |

| Pyrazole | Nitration | Nitric acid | 4-Nitro-2-(pyrazol-1-yl)indole | acs.org |

| Triazole | Bromination | 1,3-dibromo-5,5-dimethylhydantoin | Brominated triazole moiety | nih.gov |

| Triazole | Suzuki Coupling | Brominated triazole, Arylboronic acid, Pd-catalyst | Arylated triazole moiety | nih.gov |

Intermolecular and Intramolecular Coupling Reactions

The this compound scaffold serves as a versatile platform for constructing more complex molecular architectures through both intermolecular and intramolecular coupling reactions. These transformations can form new carbon-carbon or carbon-heteroatom bonds, leading to diverse chemical structures.

Intermolecular Reactions: The initial synthesis of 2-(azol-1-yl)indoles is often an intermolecular oxidative cross-coupling of an indole C-H bond with an azole N-H bond. nih.gov Iodine-catalyzed methods are particularly effective for this transformation. nih.gov Beyond the initial synthesis, these scaffolds can participate in further intermolecular reactions. For example, multicomponent reactions involving indoles, aldehydes, and other reagents can lead to highly functionalized products in a single step. acs.org

Intramolecular Reactions: The strategic placement of functional groups on the this compound core can enable intramolecular cyclizations, leading to the formation of fused polycyclic systems. These reactions are invaluable for synthesizing complex natural product analogs. For instance, N-alkenylindole-2-carboxamides can undergo palladium-catalyzed intramolecular reactions to yield fused pyrazino[1,2-a]indoles. researchgate.net Similarly, intramolecular SEAr reactions of appropriately substituted indoles can construct tricyclic indole frameworks. Rhodium(III)-catalyzed dehydrogenative annulation has been used to react 2-(1H-pyrazol-1-yl)-1H-indoles with maleimides, affording fused isogranulatimide (B8811538) alkaloid analogues.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference(s) |

| Intermolecular | Indole, Azole | I₂ / TBHP | This compound | nih.gov |

| Intermolecular | 2-(1H-Pyrazol-1-yl)-1H-indole, Maleimide | [RhCp*Cl₂]₂ | Fused Isogranulatimide Analogue | |

| Intramolecular | N-allyl-1H-indole-2-carboxamide | PdCl₂(MeCN)₂ | Pyrazino[1,2-a]indole | researchgate.net |

| Intramolecular | 4-substituted indole derivative | Michael-type addition | Fused tricyclic indole |

Late-Stage Functionalization Strategies for Complex Molecules

A significant advantage of modern synthetic methods targeting the this compound scaffold is their applicability to late-stage functionalization. This approach allows for the direct modification of complex, biologically active molecules, avoiding the need for de novo synthesis and enabling the rapid generation of analog libraries for structure-activity relationship studies.

Methods such as electrochemical oxidative coupling and metal-free C-H arylation have proven to be robust and tolerant of various functional groups, making them ideal for modifying intricate molecular frameworks. nih.gov For example, an electrochemical method for C-H/N-H cross-coupling was successfully used for the late-stage modification of drug molecules.

Notable applications include:

Peptide Modification: The C2-H arylation of tryptophan-containing oligopeptides has been achieved using diaryliodonium salts under metal-free conditions, demonstrating the bioorthogonal potential of this chemistry. nih.gov

Drug Derivatization: An indium-catalyzed, regioselective alkylation method was successfully applied to the late-stage C6-functionalization of the nonsteroidal anti-inflammatory drug indomethacin. bhu.ac.in

Natural Product Modification: NaClO-mediated cross-coupling of indoles and azoles has been presented as an effective toolbox for the late-stage modification of natural products and peptides.

| Complex Molecule Type | Reaction | Reagents/Conditions | Modification Achieved | Reference(s) |

| Tryptophan-containing peptide | C2-H Arylation | Diaryliodonium tosylates, DMF, 100°C | Selective arylation of the indole C2 position | nih.gov |

| Indomethacin (drug) | C6-Alkylation | p-quinone methide, In(OTf)₃, toluene | Selective alkylation at the C6 position of the indole core | bhu.ac.in |

| Bioactive Molecules | Electrochemical Azolation | Electrochemical oxidative cross-coupling | Introduction of azole moiety onto complex scaffolds | nih.gov |

| Drugs/Natural Products | NaClO-mediated Coupling | Indole, Azole, NaClO | Installation of N-linked this compound motifs |

Mechanistic Investigations of 2 Azol 1 Yl Indole Formation and Reactivity

Proposed Reaction Pathways and Elucidation of Intermediates

The formation of 2-(Azol-1-yl)indoles often proceeds via oxidative C-N bond formation between indoles and azoles. Two prominent pathways elucidated are iodine-catalyzed and electro-oxidative methods.

For electro-oxidative C-N bond formation , the synthesis of 2-(azol-1-yl)indole derivatives occurs through an electrochemical oxidative cross-coupling process under mild conditions researcher.lifenih.govacs.org. Mechanistic investigations suggest that this pathway involves the oxidation of indole (B1671886) derivatives to form radical cation intermediates researchgate.net. These radical cations then participate in a radical-radical-combination pathway , leading to the C-N bond formation researchgate.net. This electro-oxidative strategy is notable for avoiding external oxidants and tolerating various functional groups researcher.liferesearchgate.net.

Examination of Radical Processes in C-N Bond Formation

Radical processes play a crucial role, particularly in the electro-oxidative synthesis of 2-(Azol-1-yl)indoles and related C-N bond formations. The electrochemical approach to C-N azolation of indole derivatives is characterized by the generation of radical intermediates.

Specifically, the oxidation of indole derivatives at the anode is believed to produce indole radical cations researchgate.net. These highly reactive species are central to the subsequent C-N bond formation. A preliminary mechanistic study on electro-oxidative C-H azolation, which is analogous to the synthesis of 2-(azol-1-yl)indoles, indicated that a radical-radical-combination pathway is likely involved in the coupling reaction researchgate.net. This suggests that both the indole and azole (or their activated forms) may participate as radical species that combine to form the new C-N bond.

In some related anodic oxidative coupling processes involving heteroarenes, the formation of a metal-bound α-carbonyl radical (e.g., Ni-bound) that is subsequently captured by a heteroarene radical cation via intermolecular stereoselective radical/radical cation coupling has been observed researcher.life. While this specific example relates to different substrates, it underscores the broader principle of radical-radical coupling in the construction of C-N bonds in heterocyclic systems. The involvement of radical species allows for metal-free and oxidant-free conditions in certain electro-oxidative transformations researchgate.net.

Catalytic Cycles and Active Species Identification (e.g., Hypoiodous Acid)

In the context of this compound synthesis, iodine has emerged as an effective catalyst, offering a green alternative to transition metals researchgate.net. The identification of the active species in iodine-catalyzed reactions is critical for understanding their efficiency.

A key active species proposed in the iodine-catalyzed oxidative cross-coupling of indoles and azoles is hypoiodous acid (HOI) , or its electrophilic equivalent (I+). This species is generated in situ from the reaction of molecular iodine (I2) with an oxidant, typically tert-butyl hydroperoxide (TBHP) amazonaws.com. The proposed catalytic cycle involves the generation of this highly reactive iodine(I) species, which then facilitates the oxidative coupling.

Further studies have indicated that other iodine species, such as hypoiodite (IO–) , can also be generated in situ from pre-catalysts like tetrabutylammonium (B224687) iodide (TBAI) in the presence of hydrogen peroxide (H2O2) researchgate.net. These iodine(I) species act as the actual oxidants in various C-N bond-forming reactions. The ability to generate these active species catalytically from readily available and environmentally benign iodine sources contributes to the practicality and sustainability of these synthetic methods researchgate.net. The metal-free nature of these catalytic cycles is a significant advantage acs.orgacs.org.

Determinants of Regioselectivity and Chemoselectivity

The regioselectivity and chemoselectivity are crucial aspects in the synthesis of 2-(Azol-1-yl)indoles, ensuring the desired product is formed efficiently and selectively.

The iodine-catalyzed oxidative cross-coupling reaction for the synthesis of 2-(azol-1-yl)indoles exhibits high regioselectivity , specifically leading to the formation of N-linked this compound derivatives acs.orgacs.orgnih.gov. This is particularly noteworthy because the indole ring is known to be an electron-rich heterocycle, and its chemistry is often dominated by electrophilic substitution reactions, with the C-3 position typically being the preferred site for electrophilic attack due to the stability of the intermediate cation bhu.ac.in. However, in the case of this compound formation, the azole moiety is selectively introduced at the C-2 position of the indole ring. This C-2 selectivity, despite the inherent C-3 preference for electrophilic attack, suggests a unique mechanistic control, possibly involving specific interactions with the active iodine species or a different type of activation that favors the C-2 position. The N-linked nature further confirms the specific connectivity achieved acs.orgamazonaws.comnih.gov.

In electro-oxidative methods, the protocol for C-N bond formation through azolation of indole derivatives also demonstrates regioselective C-H azolation researchgate.net. These methods often tolerate a broad range of functional groups, indicating good chemoselectivity researcher.lifenih.govacs.orgresearchgate.net. This functional group compatibility is a significant determinant of their synthetic utility, allowing for the late-stage functionalization of complex molecules without affecting other sensitive functionalities. The choice of oxidant, catalyst, and reaction conditions (e.g., electrochemical potential) can be critical in dictating the precise regioselectivity and chemoselectivity observed in these C-N coupling reactions.

Reaction Optimization Data (Example from a study on Iodine-Catalyzed Synthesis) amazonaws.com

The optimization of reaction conditions plays a vital role in achieving high yields and selectivity. For instance, in an iodine-catalyzed oxidative cross-coupling, the amount of oxidant (TBHP) significantly impacts the yield.

| Entry | Oxidant (TBHP in water) | Equivalents | GC Yield (%) | Observations |

| 1 | - | - | 15 | No oxidant |

| 2 | TBHP in water | 0.5 | 61 | Some unreacted indole |

| 3 | TBHP in water | 1.0 | 91 | Optimal yield |

| 4 | TBHP in water | 2.0 | 58 | Lower yield, side products (iodoindole) observed |

Conditions: Indole (0.5 mmol, 1 equiv), Azole (1 mmol, 2 equiv), I2 (0.1 mmol, 0.2 equiv), CH3CN (2 mL), rt, 24 h. GC yield. amazonaws.com

This table illustrates that an optimal amount of oxidant is crucial; too little leads to incomplete reaction, while too much can lead to over-oxidation and side product formation, such as iodoindole amazonaws.com.

Computational and Theoretical Studies of 2 Azol 1 Yl Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method widely utilized for investigating the electronic structure and properties of molecules. For 2-(Azol-1-yl)indole and its derivatives, DFT calculations offer detailed information on molecular geometry, electronic distribution, and reactivity.

Geometry optimization using DFT is fundamental for determining the most stable three-dimensional arrangements of this compound derivatives. This process identifies the equilibrium geometries by minimizing the total energy of the system. Studies on azole-containing compounds, including those with indole (B1671886) scaffolds, frequently employ hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve accurate structural predictions acs.orgresearchgate.netnih.govmdpi.com. The calculated bond lengths, bond angles, and dihedral angles are often found to be in good agreement with experimental data obtained from X-ray crystallography, although torsion angles may show slight deviations acs.orgmdpi.com. Conformational analysis, often performed by scanning potential energy surfaces, helps identify stable conformers and understand their influence on molecular properties and structure-activity relationships researchgate.net.

The electronic structure of this compound derivatives is often characterized through Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = E_LUMO - E_HOMO) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electron conductivity acs.orgmwjscience.commdpi.com. A smaller HOMO-LUMO energy gap typically correlates with higher chemical reactivity and lower kinetic stability mwjscience.commdpi.com.

For indole-azole systems, the electron density distribution within these orbitals provides insights into potential sites for electron donation (HOMO) and electron acceptance (LUMO). For instance, in some indole-benzimidazole derivatives, the HOMO density is primarily centered on the indole-benzimidazole segment, while the LUMO density can be more dispersed across the molecule rsc.org. In other azole derivatives, HOMOs may spread over donor moieties and the azole ring, with LUMOs being shaped by acceptor groups mdpi.com. DFT calculations enable the visualization of these orbital distributions, aiding in the understanding of charge transfer processes within the molecule rsc.orgnih.gov.

DFT calculations are instrumental in predicting and explaining the regioselectivity of synthetic reactions involving this compound derivatives and elucidating their underlying reaction mechanisms. For example, DFT has been successfully applied to explain the regioselectivity observed in electrochemical oxidative indole annulations researchgate.net. Mechanistic investigations, supported by DFT, have provided insights into the inherent properties of indole radical cations, which are crucial intermediates in oxidation-induced indole functionalizations researchgate.net.

Specifically, the regioselective synthesis of N-linked this compound derivatives through iodine-catalyzed oxidative cross-coupling of indole C-H bonds and azole N-H bonds has been studied and explained using theoretical approaches researchgate.netacs.orgresearchgate.net. These studies highlight how DFT can illuminate the favored reaction pathways and the role of electronic properties of reactants in determining the site of functionalization, particularly at the C2 position of the indole ring researchgate.net.

Beyond FMO analysis, various global reactivity descriptors derived from DFT calculations provide a quantitative understanding of a molecule's chemical behavior. These descriptors are calculated from the HOMO and LUMO energies and include:

Ionization Potential (IP): IP = -E_HOMO, indicating the molecule's ability to donate electrons. mwjscience.comrsc.org

Electron Affinity (EA): EA = -E_LUMO, reflecting the molecule's ability to accept electrons. mwjscience.comrsc.org

Electronegativity (χ): χ = (IP + EA)/2, a measure of a molecule's tendency to attract electrons. mwjscience.comrsc.orgresearchgate.net

Chemical Potential (μ): μ = -χ, related to the escaping tendency of electrons from an equilibrium system. mwjscience.comrsc.orgresearchgate.net

Chemical Hardness (η): η = (IP - EA)/2, representing a molecule's resistance to changes in its electron density. mwjscience.comrsc.orgresearchgate.net A smaller hardness indicates higher reactivity mwjscience.com.

Chemical Softness (S): S = 1/(2η), the inverse of chemical hardness, indicating the ease of electron density deformation. mwjscience.comrsc.org

Electrophilicity Index (ω): ω = μ²/2η, quantifying the propensity of a molecule to accept electrons. mwjscience.comrsc.orgresearchgate.net

Table 1: Common Global Reactivity Descriptors and Their Definitions| Descriptor | Formula | Significance |

| Ionization Potential (IP) | -EHOMO | Tendency to donate electrons. mwjscience.comrsc.org |

| Electron Affinity (EA) | -ELUMO | Tendency to accept electrons. mwjscience.comrsc.org |

| Electronegativity (χ) | (IP + EA)/2 | Measure of electron attraction. mwjscience.comrsc.orgresearchgate.net |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons. mwjscience.comrsc.orgresearchgate.net |

| Chemical Hardness (η) | (IP - EA)/2 | Resistance to electron density change; lower value indicates higher reactivity. mwjscience.comrsc.orgresearchgate.net |

| Chemical Softness (S) | 1/(2η) | Ease of electron density deformation. mwjscience.comrsc.org |

| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons. mwjscience.comrsc.orgresearchgate.net |

Molecular Dynamics (MD) Simulations in Relevant Environments

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound derivatives in various environments, including solvent systems or in complex with biological macromolecules. These simulations provide insights into conformational changes, dynamic stability, and the nature of interactions over time.

For azole-containing compounds, MD simulations have been used to support structural hypotheses and rationalize their activities, particularly in the context of ligand-protein interactions acs.orgunil.ch. MD simulations can elucidate the formation and stability of hydrogen bonds, hydrophobic interactions, and other molecular processes involved in ligand-protein binding, taking into account the flexibility of both the ligand and the protein nih.gov. For example, MD simulations have confirmed the stable binding of indole derivatives with protein targets, showing minimal fluctuations in the protein-ligand complex over simulation periods (e.g., 50 ns) mdpi.com. Studies on 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are indole-azole derivatives, have utilized MD simulations to confirm binding interactions with targets like Candida albicans lanosterol (B1674476) 14α-demethylase (CaCYP51), aligning with experimental biological results cardiff.ac.ukmdpi.com.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a this compound derivative) when bound to a protein target, and to estimate the binding affinity between them. This approach is invaluable in drug discovery for identifying potential lead compounds and understanding their mechanism of action.

For this compound derivatives, molecular docking studies have been extensively performed to explore their inhibitory abilities against various protein targets. For instance, indole derivatives with an azole ring have been docked against Candida albicans CYP51, a key target for antifungal agents, demonstrating the importance of the indole fragment in binding and highlighting the accuracy of QM/MM docking approaches for metal interactions cardiff.ac.ukmdpi.comresearchgate.netjrespharm.com.

Docking studies have also elucidated the binding modes of azole compounds, including those with indole moieties, with targets such as SARS-CoV-2 main protease and human angiotensin-converting enzyme-2 (ACE-2) nih.gov. These studies identify key residues involved in interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to the binding affinity nih.govmdpi.comnih.gov. The predicted binding affinities and interaction patterns from docking studies are often correlated with in vitro biological activities, providing a computational basis for observed therapeutic effects mdpi.comresearchgate.netjrespharm.comnih.gov.

Biological Activity and Structure Activity Relationship Sar of 2 Azol 1 Yl Indole Derivatives

Anti-Infective Properties

The emergence of drug-resistant pathogens presents a formidable challenge to global public health. Consequently, there is an urgent and ongoing need for the development of new anti-infective agents with novel mechanisms of action. Derivatives of 2-(Azol-1-yl)indole have shown considerable promise in this area, exhibiting a range of activities against various infectious agents, including fungi, bacteria, and viruses.

Antifungal Activity and Associated Mechanisms

Several this compound derivatives have demonstrated significant antifungal properties, with their primary mechanism of action being the disruption of fungal cell membrane integrity. This is mainly achieved through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal drugs. bohrium.com

One notable example is the 2-(α-azolylbenzyl)indole derivative, MT18n, which has shown high in vitro activity against multiple strains of Aspergillus fumigatus. tandfonline.comresearchgate.net The mechanism of action for MT18n involves the inhibition of ergosterol biosynthesis, with a minimal inhibitory concentration of 6 μM. tandfonline.comresearchgate.net This inhibition leads to perturbations in the fungal membrane, a critical factor in its antifungal effect. tandfonline.comresearchgate.net

Another significant compound, 2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol (referred to as 8g), has exhibited broad-spectrum activity against various Candida species, including those with low susceptibility to fluconazole (B54011). researchgate.netnih.gov This compound was found to be more active than fluconazole and comparable to voriconazole (B182144) against C. glabrata, C. krusei, and C. albicans. nih.gov At a concentration as low as 4 ng/mL, compound 8g inhibited ergosterol production by 82%. nih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain(s) | Mechanism of Action | Key Findings |

| MT18n | Aspergillus fumigatus | Ergosterol Biosynthesis Inhibition, Phospholipase A2 Inhibition | High in vitro activity; MIC of 2 µg/mL; causes membrane perturbations. tandfonline.comresearchgate.net |

| 8g | Candida spp. (including fluconazole-resistant strains) | Ergosterol Biosynthesis Inhibition, Phospholipase A2 Inhibition | Broad-spectrum activity; inhibits 82% of ergosterol production at 4 ng/mL. researchgate.netnih.gov |

Antibacterial Activity

The this compound scaffold has also been explored for its potential antibacterial properties. While often not as potent as their antifungal effects, certain derivatives have demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria. turkjps.org

For instance, a series of indole (B1671886) derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been synthesized and evaluated for their antimicrobial activity. turkjps.org Among these, compounds with an indole-thiadiazole structure (2c) and an indole-triazole structure (3d) showed excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), even surpassing the efficacy of ciprofloxacin (B1669076). turkjps.org Specifically, compound 2c and another indole-triazole derivative (3c) were the most effective against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. turkjps.org

The structure-activity relationship (SAR) studies indicate that the nature of the azole ring and the substituents on both the indole and azole moieties play a crucial role in determining the antibacterial potency and spectrum. nih.gov While many of the tested compounds did not exceed the activity of ciprofloxacin against E. coli, a significant number showed comparable or better MIC values than ampicillin (B1664943) and sultamicillin (B1682570) against this and other bacterial strains. turkjps.org

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Comparison to Standard Antibiotics |

| 2c (indole-thiadiazole) | MRSA, B. subtilis | 3.125 (for B. subtilis) | More effective than ciprofloxacin against MRSA. turkjps.org |

| 3d (indole-triazole) | MRSA | - | More effective than ciprofloxacin against MRSA. turkjps.org |

| 3c (indole-triazole) | B. subtilis | 3.125 | More active than ampicillin. turkjps.org |

Antiviral Activity

The antiviral potential of this compound derivatives has been particularly investigated in the context of the Human Immunodeficiency Virus (HIV). Several studies have focused on their ability to inhibit viral entry into host cells, a critical step in the HIV life cycle.

One of the key mechanisms targeted is the inhibition of HIV-1 envelope glycoprotein-mediated cell-cell fusion. For example, certain indole derivatives have been shown to bind to the hydrophobic pocket of gp41, a subunit of the viral envelope protein, thereby preventing the conformational changes required for fusion of the viral and cellular membranes. nih.gov One such derivative exhibited an IC₅₀ value of 1.3 μM for the inhibition of HIV-1 Env-mediated cell-cell fusion. nih.gov

More recent research has explored multipodal tryptophan derivatives with double arylations on the indole side chain. acs.org A tetrapodal compound, AL-518, demonstrated highly potent antiviral activity against both X4 and R5 tropic HIV-1 strains, with an EC₅₀ of 6 nM. acs.org This compound is believed to interact with the V3 loop of the gp120 subunit, another critical component of the viral envelope. acs.org The potent activity of AL-518 underscores the potential of these complex indole structures as promising leads for the development of novel HIV entry inhibitors. acs.org

Anticancer Activity and Mechanistic Insights

In addition to their anti-infective properties, this compound derivatives have emerged as a promising class of anticancer agents. Their therapeutic potential stems from their ability to interact with various molecular targets involved in cancer cell proliferation, survival, and metastasis. researchgate.net

Inhibition of Specific Enzyme Pathways

The anticancer effects of these compounds are often mediated through the inhibition of key enzymes that are dysregulated in cancer.

Aromatase: Aromatase, a cytochrome P450 enzyme, is crucial for estrogen biosynthesis and is a key target in hormone-dependent breast cancer. frontiersin.org Several this compound derivatives have been developed as potent aromatase inhibitors. frontiersin.orgdergipark.org.trtandfonline.com For instance, the compound 3-((1H-1,2,4-triazol-1-yl)methyl)-6-fluoro-2-(4-methoxyphenyl)-1H-indole exhibited an IC₅₀ of 14.1 nM for aromatase inhibition, which is more potent than the standard drug letrozole. dergipark.org.tr Another study identified indole derivatives 12 and 16 as potent aromatase inhibitors with IC₅₀ values of 10 nM and 12 nM, respectively. frontiersin.org

Bcl-2 Family Proteins: The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1) often overexpressed in cancer cells, contributing to their survival and resistance to therapy. mdpi.comfrontiersin.org Several indole derivatives have been designed as inhibitors of these proteins. mdpi.commdpi.comnih.govnih.gov One study reported a novel indole derivative with dual inhibitory activity against Bcl-2 and Mcl-1, with IC₅₀ values of 7.63 μM and 1.53 μM, respectively. mdpi.com Another series of tricyclic 2-indole carboxylic acids were found to be highly potent Mcl-1 inhibitors, with single-digit nanomolar binding affinity and high selectivity over other Bcl-2 family members. nih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and intracellular transport. nih.gov Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. mdpi.com A number of this compound derivatives have been identified as potent tubulin polymerization inhibitors. mdpi.comrsc.org For example, an indole-chalcone derivative was found to inhibit tubulin polymerization with an IC₅₀ of 0.81 µM. nih.gov Another study reported a new series of indole-based 1,2,4-triazole derivatives, with the most promising compound effectively inhibiting tubulin polymerization with an IC₅₀ value of 8.3 μM and binding to the colchicine-binding site of tubulin. rsc.org

Table 3: Inhibition of Specific Enzyme Pathways by this compound Derivatives

| Target Enzyme/Protein | Derivative Type | Key Findings |

| Aromatase | 3-((1H-1,2,4-triazol-1-yl)methyl)-6-fluoro-2-(4-methoxyphenyl)-1H-indole | IC₅₀ = 14.1 nM, more potent than letrozole. dergipark.org.tr |

| Bcl-2/Mcl-1 | Indole derivative with dual inhibitory activity | IC₅₀ = 7.63 μM (Bcl-2), 1.53 μM (Mcl-1). mdpi.com |

| Mcl-1 | Tricyclic 2-indole carboxylic acids | Single-digit nanomolar binding affinity. nih.gov |

| Tubulin | Indole-chalcone derivative | IC₅₀ = 0.81 µM for tubulin polymerization inhibition. nih.gov |

| Tubulin | Indole-based 1,2,4-triazole derivative | IC₅₀ = 8.3 μM for tubulin polymerization inhibition. rsc.org |

Modulation of Cellular Processes

Beyond direct enzyme inhibition, this compound derivatives can exert their anticancer effects by modulating fundamental cellular processes, primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest: Many of these compounds have been shown to halt the progression of the cell cycle at specific phases, thereby preventing cancer cell proliferation. tandfonline.com For instance, certain indole-sulfonamide hybrids can arrest the cell cycle at the G2/M phase. tandfonline.com Similarly, some indole-chalcone derivatives have been reported to cause cell cycle arrest in the G2/M phase. nih.gov Furthermore, a study on 2-(thiophen-2-yl)-1H-indole derivatives demonstrated their ability to induce cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov

Induction of Apoptosis: A common downstream effect of the various mechanisms of action of these compounds is the induction of programmed cell death, or apoptosis. tandfonline.com This can be achieved through various pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. tandfonline.com For example, certain indole-sulfonamide hybrids have been shown to promote apoptosis by reducing the mitochondrial membrane potential and increasing the levels of reactive oxygen species (ROS). tandfonline.com Similarly, indole derivatives 12 and 16, which are potent aromatase inhibitors, were also found to enhance apoptosis by activating caspases-3 and -8, and Bax, while down-regulating Bcl-2. frontiersin.org

Table 4: Modulation of Cellular Processes by this compound Derivatives

| Cellular Process | Derivative Type | Cancer Cell Line | Key Findings |

| Cell Cycle Arrest (G2/M) | Indole-sulfonamide hybrid | A549 lung cancer | Arrests cell cycle at G2/M phase. tandfonline.com |

| Cell Cycle Arrest (G2/M) | Indole-chalcone derivative | - | Causes cell cycle arrest in G2/M phase. nih.gov |

| Cell Cycle Arrest (S and G2/M) | 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 colon cancer | Induces cell cycle arrest at S and G2/M phases. nih.gov |

| Induction of Apoptosis | Indole-sulfonamide hybrid | - | Reduces mitochondrial membrane potential and increases ROS. tandfonline.com |

| Induction of Apoptosis | Indole derivatives 12 and 16 | - | Activates caspases-3 and -8, upregulates Bax, and downregulates Bcl-2. frontiersin.org |

Neuroprotective Effects

Certain this compound derivatives have demonstrated potential as neuroprotective agents, which could be beneficial in the management of neurodegenerative diseases. ontosight.ai Studies have shown that these compounds can offer protection against neuronal damage induced by oxidative stress and amyloid-beta (Aβ) toxicity, key pathological features of Alzheimer's disease. nih.gov

For instance, some indole-based compounds have been shown to mitigate Aβ-induced cytotoxicity in SH-SY5Y neuroblastoma cells. nih.gov They not only enhanced mitochondrial activity but also reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage and neuroinflammation. nih.gov The neuroprotective capacity of these derivatives is often linked to their antioxidant properties. nih.govnrfhh.com In studies involving acrylamide-induced neurotoxicity, certain indole derivatives, particularly those incorporating a tetrazole ring, exhibited strong neuroprotective and antioxidant effects. nrfhh.com

Further research into melatonin (B1676174) analogues with an indole core has identified compounds with potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in dopamine (B1211576) metabolism and oxidative stress in the brain. researchgate.net This inhibitory action, coupled with the ability to counteract oxidative stress, highlights the potential of these derivatives in the context of Parkinson's disease therapy. researchgate.net

Anti-Inflammatory Properties

The this compound scaffold has been a fruitful starting point for the development of novel anti-inflammatory agents. nrfhh.comnih.gov Many derivatives have shown the ability to modulate key inflammatory pathways, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Research has demonstrated that certain indole derivatives can effectively reduce leukocyte migration and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in various inflammatory models. nih.govrsc.org For example, specific hybrid molecules containing both imidazole (B134444) and indole nuclei have shown promising anti-inflammatory and antinociceptive activities. nih.gov In one study, compounds LPSF/NN-52 and LPSF/NN-56, which are 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one derivatives, significantly reduced abdominal writhing in an acetic acid-induced pain model. nih.gov

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org Compound 13b from this series was identified as a particularly potent anti-inflammatory agent with no associated cytotoxicity. rsc.org

| Compound | Anti-inflammatory Activity |

| LPSF/NN-52 | Reduced leukocyte migration and release of TNF-α and IL-1β; 52.1% reduction in acetic acid-induced writhing. nih.gov |

| LPSF/NN-56 | Reduced leukocyte migration and release of TNF-α and IL-1β; 63.1% reduction in acetic acid-induced writhing. nih.gov |

| Compound 13b | Potent inhibition of LPS-induced NO, IL-6, and TNF-α production in RAW264.7 cells. rsc.org |

Other Noteworthy Biological Activities (e.g., Anticonvulsant, Antitubercular)

Beyond their neuroprotective and anti-inflammatory effects, this compound derivatives have displayed a range of other important biological activities, including anticonvulsant and antitubercular properties.

Anticonvulsant Activity: Several studies have highlighted the potential of indole derivatives as anticonvulsant agents. researchgate.netsrce.hr A novel series of 2-(halophenyl)-3-(1H-1,2,4-triazol-1-yl)-1H-indoles were synthesized and evaluated in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. researchgate.net While the precursor arylhydrazones showed significant activity, the resulting indolic compounds were generally less active. researchgate.net However, other research has identified indolyl-oxazolone/imidazolone derivatives with notable anticonvulsant effects in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com Specifically, compounds 5 and 6 from this series showed good activity in the MES test. pharmacophorejournal.com

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, and this compound derivatives have shown promise in this area. nih.gov A series of 2-aryl-3-(1H-imidazol-1-yl and 1H-1,2,4-triazol-1-yl)-1H-indole derivatives exhibited interesting activity against the H37Rv reference strain of M. tuberculosis. nih.gov Further studies on isatin-derived hydrazones linked to a thiazole (B1198619) ring revealed compounds with significant antimycobacterial activity. actapharmsci.com For instance, derivatives with a 4-hydroxyphenyl or a 2-pyridyl moiety displayed minimum inhibitory concentrations (MIC) of 15.63 µg/mL, which was more potent than the standard drug isoniazid (B1672263) in that particular study. actapharmsci.com

| Compound Series | Biological Activity | Key Findings |

| 2-Aryl-3-(1H-azol-1-yl)-1H-indoles | Antitubercular | Exhibited activity against Mycobacterium tuberculosis H37Rv. nih.gov |

| Isatin-derived thiazolyl hydrazones | Antitubercular | Compounds with 4-hydroxyphenyl and 2-pyridyl groups showed MIC of 15.63 µg/mL. actapharmsci.com |

| Indolyl-oxazolone/imidazolones | Anticonvulsant | Compounds 5 and 6 were active in the maximal electroshock (MES) test. pharmacophorejournal.com |

| 2-(Halophenyl)-3-(1H-1,2,4-triazol-1-yl)-1H-indoles | Anticonvulsant | Showed some protective effects in MES and PTZ seizure models. researchgate.net |

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological potency and efficacy of this compound derivatives. Researchers have systematically investigated how different substituents on the indole and azole rings, as well as modifications to the core structures themselves, influence their biological activities.

The nature and position of substituents on both the indole and the aryl rings attached to the core structure play a significant role in determining the biological potency of these compounds.

For anti-inflammatory activity, the presence of a 4-chlorobenzyl group on the indole nitrogen of 2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives led to potent COX-2 inhibition. omicsonline.org Specifically, compounds with this substitution, alongside a methyl or fluoro group at the 5-position of the indole ring, showed high in-vivo anti-inflammatory activity. omicsonline.org

In the context of anticonvulsant activity, studies on N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides revealed that electron-withdrawing groups were more effective than electron-donating groups in modulating activity. sci-hub.se For antitubercular agents, the substitution pattern on the phenyl ring of pyrazole (B372694) and oxadiazole hybrids was found to be critical. Electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) influenced activity against M. tuberculosis H₃₇Ra, whereas electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) were important for activity against M. bovis BCG. acs.org

Antifungal SAR studies of 1-aryl-2-(azol-1-yl)ethane derivatives indicated that for 1-keto derivatives, a longer alkyl chain adjacent to the azole ring and a chloro substituent on the benzene (B151609) ring enhanced activity. researchgate.net

Modifications to the core indole and azole rings have a profound impact on the efficacy of these derivatives.

In the development of antifungal agents, the type of azole ring is a key determinant of activity. For instance, in a study of 1-aryl-2-(azol-1-yl)ethane derivatives, imidazole-containing compounds generally exhibited stronger antifungal activity than their 1,2,4-triazole counterparts. researchgate.net The fusion of the indole ring with other heterocyclic systems has also been explored. For example, the construction of indole-fused eight-membered heterocyclic rings has been achieved, expanding the chemical diversity of this scaffold. acs.org

For antitubercular activity, the replacement of an indole moiety with a substituted pyrazole ring in a series of oxadiazole hybrids led to an increase in pharmacological potency. acs.org The choice of the azole ring is also critical for antifungal potency. A study on two new indole-derivative azole compounds found that the imidazole-containing derivative, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) , was significantly more potent against Candida species than the corresponding naphthyl derivative, demonstrating the importance of the aryl pharmacophore attached to the azole. jrespharm.com This highlights that the interplay between the indole core, the specific azole ring, and the substituents on the peripheral aryl groups is essential for optimizing the biological efficacy of this class of compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Azol 1 Yl Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Azol-1-yl)indoles in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments such as HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals. thieme-connect.dehmdb.caipb.ptresearchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectra of 2-(Azol-1-yl)indoles exhibit characteristic signals for both the indole (B1671886) and azole ring protons. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm in DMSO-d₆. researchgate.netnih.gov The protons of the indole ring's benzene (B151609) moiety (H-4 to H-7) resonate in the aromatic region, typically between δ 7.0 and δ 8.0 ppm, with coupling patterns that facilitate their assignment. rsc.orgclockss.org The H-3 proton of the indole ring appears as a singlet, and its chemical shift is influenced by the nature of the azole ring. The protons of the attached azole ring also show distinct signals in the aromatic region, with their chemical shifts and coupling constants being indicative of the specific azole isomer (e.g., imidazole (B134444), pyrazole (B372694), triazole, tetrazole). nih.govnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon framework of the molecule. The carbon atoms of the indole and azole rings resonate in the downfield region, typically between δ 100 and δ 150 ppm. researchgate.netnih.govrsc.org The chemical shift of the C-2 carbon of the indole ring, to which the azole is attached, is particularly diagnostic. The specific chemical shifts of the azole ring carbons can help differentiate between different isomers. mdpi.comresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assignments. thieme-connect.dehmdb.camdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for establishing the connectivity between the indole and azole rings. For instance, an HMBC correlation between the C-2 of the indole and a proton on the azole ring would definitively confirm the attachment point.

Table 1: Representative ¹H and ¹³C NMR Data for Indole and Azole Moieties

| Atom | Indole ¹H Chemical Shift (δ ppm) * | Indole ¹³C Chemical Shift (δ ppm) * | Pyrazole ¹H Chemical Shift (δ ppm) ** | Pyrazole ¹³C Chemical Shift (δ ppm) ** |

|---|---|---|---|---|

| N-H | ~11.08 | - | - | - |

| H-2/C-2 | - | ~124.0 | - | ~135.0 |

| H-3/C-3 | ~6.48 | ~102.0 | H-3': ~6.27 | C-3': ~106.6 |

| H-4/C-4 | ~7.56 | ~120.0 | H-4': ~7.65 | C-4': ~140.3 |

| H-5/C-5 | ~7.05 | ~121.0 | H-5': ~7.53 | C-5': ~129.1 |

| H-6/C-6 | ~7.12 | ~119.0 | ||

| H-7/C-7 | ~7.39 | ~111.0 | ||

| C-3a | - | ~128.0 | ||

| C-7a | - | ~136.0 |

*Data is generalized from literature for indole in DMSO-d₆. researchgate.net **Data is generalized from literature for a 1-substituted pyrazole. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 2-(Azol-1-yl)indoles. The IR spectrum provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds.

The most prominent feature in the IR spectrum of N-unsubstituted 2-(Azol-1-yl)indoles is the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3100 cm⁻¹. nih.govresearchgate.net The exact position of this band can be influenced by hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. researchgate.net

The stretching vibrations of the C=C and C=N bonds within the indole and azole rings give rise to a series of absorption bands in the 1650-1400 cm⁻¹ region. mdpi.comresearchgate.net These bands are often complex due to the coupling of various vibrational modes. Bending vibrations of C-H bonds in the aromatic rings result in characteristic absorptions in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the rings. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for 2-(Azol-1-yl)indoles

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3400 - 3100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=C and C=N | Stretching | 1650 - 1400 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of the elemental composition of 2-(Azol-1-yl)indoles. nih.govacs.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), the exact molecular formula can be unequivocally established. nih.govmdpi.comacs.orgnih.govmdpi.comresearchgate.netnih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the gentle ionization of the molecule, typically forming the protonated molecular ion [M+H]⁺. nih.govnih.govmdpi.comnih.govnih.govnih.gov The high resolving power of modern mass spectrometers enables the differentiation between ions of very similar nominal masses, thus providing unambiguous elemental compositions. nih.gov This is particularly important for confirming the successful synthesis of the target compound and for distinguishing it from potential isomers or byproducts.

For example, the calculated exact mass of a protonated 2-(imidazol-1-yl)indole molecule (C₁₁H₁₀N₃⁺) is 184.0875, and for a 2-(pyrazol-1-yl)indole molecule (C₁₁H₁₀N₃⁺) is also 184.0875. HRMS can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), which provides strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 2-(Azol-1-yl)indoles. mdpi.com This technique provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.

For instance, the crystal structure of 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole reveals important conformational details. researchgate.netiucr.org In this derivative, the dihedral angle between the mean planes of the indole ring and the imidazole ring is 61.36 (7)°. iucr.org This information is vital for understanding the steric and electronic interactions between the two heterocyclic rings.

X-ray crystallography also elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. In N-unsubstituted 2-(Azol-1-yl)indoles, the indole N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with nitrogen atoms of the azole ring of a neighboring molecule. These non-covalent interactions play a significant role in the physical properties of the compound, such as its melting point and solubility.

Table 3: Selected Crystallographic Data for 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 10.3732 (17) |

| b (Å) | 7.9960 (13) |

| c (Å) | 37.665 (6) |

| V (ų) | 3124.0 (9) |

| Z | 8 |

| Dihedral Angle (Indole-Imidazole) | 61.36 (7)° |

*Data obtained from the crystallographic information file for C₁₉H₁₄F₃N₃. iucr.org

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of 2-(Azol-1-yl)indoles. ankara.edu.trmdpi.comonlineacademicpress.com CV provides information about the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the mechanism of the electrochemical reactions. mdpi.comnih.govresearchgate.netresearchgate.netespublisher.comijcce.ac.ir

The indole nucleus is known to be susceptible to electrochemical oxidation. nih.gov The oxidation of the indole moiety in 2-(Azol-1-yl)indoles is typically an irreversible process, and the oxidation potential is influenced by the nature of the substituents on both the indole and azole rings. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. nih.gov

The electrochemical behavior of these compounds can be studied in various solvents and supporting electrolytes. The number of electrons transferred in the redox process and the diffusion coefficients of the electroactive species can also be determined from CV data. onlineacademicpress.com This information is valuable for understanding the electronic properties of 2-(Azol-1-yl)indoles and for assessing their potential in applications where electron transfer processes are important, such as in materials science and medicinal chemistry. ankara.edu.tr

Potential Applications and Future Research Directions of 2 Azol 1 Yl Indole

Application in Drug Discovery and Lead Optimization (Pre-clinical Focus)

2-(Azol-1-yl)indole derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. ontosight.ai Research indicates their potential as new antimicrobial agents against bacteria and fungi. ontosight.ai Specific compounds within this class have exhibited anticancer properties by inhibiting key enzymes or pathways involved in cancer cell proliferation. ontosight.ai

For instance, certain N-linked this compound derivatives have shown promising anticancer activities against A549 and NCI-H1975 lung cancer cells in pre-clinical screenings. researchgate.net The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, frequently found in natural products and pharmaceuticals, and is recognized for its ability to target various biological pathways. nih.govmdpi.com Indole derivatives, including those with azole moieties, have been explored for their activity against drug-resistant cancer cells and pathogens. nih.govresearchgate.net

Studies on indole-containing pyrazole (B372694) analogs, specifically pyrazolinyl-indoles, have demonstrated remarkable cytotoxic activities against various cancer cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. For example, compound HD05, a pyrazolinyl-indole derivative, exhibited significant activity against leukemia cells, outperforming the reference compound imatinib (B729) in certain contexts. mdpi.com

The structural versatility of the indole scaffold allows for the incorporation of different substituents, which can significantly alter the biological activity and improve efficacy. mdpi.com This adaptability makes this compound derivatives valuable for lead optimization, where modifications can fine-tune their interactions with specific biological targets.

Table 1: Examples of this compound Derivatives and Their Pre-clinical Activities

| Compound Class / Specific Example | Azole Moiety | Pre-clinical Activity | Relevant Cancer Cell Lines / Pathogens | Source | PubChem CID (if available for specific example) |

| N-linked 2-(azol-1-yl)indoles | Various | Anticancer | A549, NCI-H1975 (lung cancer cells) | researchgate.net | - |

| Pyrazolinyl-indoles (e.g., HD05) | Pyrazole | Cytotoxic (Anticancer) | Leukemia, Colon, Breast, Melanoma, Lung, Renal, Prostate, CNS, Ovarian | mdpi.com | - |

| 2-(1H-Pyrazol-1-yl)-1H-indole | Pyrazole | Anti-inflammatory, Antimicrobial, Anticancer | - | ontosight.ai | 1225068-04-1 (for 2-(1H-Pyrazol-1-yl)-1H-indole) |

| Indole-azole derivatives | Various | Antimicrobial | Bacteria, Fungi | ontosight.ai | - |

Utilization as Chemical Probes for Elucidating Biological Pathways

This compound compounds can serve as valuable chemical probes to unravel complex biological pathways. Their ability to engage in diverse biological interactions ontosight.ai allows researchers to selectively modulate or inhibit specific proteins or enzymes, thereby providing insights into their roles in cellular processes.

The rational design of these compounds, where specific modifications are made to understand structure-activity relationships, facilitates their use in target identification and validation. By observing the phenotypic changes induced by these probes, scientists can deduce the functions of the biological targets they interact with. This approach is crucial for understanding disease mechanisms and identifying new therapeutic targets. The versatility of the indole scaffold, including its ability to mimic peptides and bind reversibly to enzymes, makes it suitable for developing probes that can interact with various biological macromolecules. chula.ac.thnih.gov

Expanding Synthetic Scope to Access Diverse Indole-Containing Architectures

The synthesis of this compound derivatives is a dynamic area of research, with various methods being developed to access these structures and expand their chemical diversity. Condensation reactions between indole derivatives and azole precursors are common synthetic routes. ontosight.ai Recent advances have focused on regioselective C-N bond formation at the C-2 position of indoles with azoles. acs.org

One notable method involves iodine-catalyzed oxidative cross-coupling of indole C-H bonds and azole N-H bonds. This metal-free approach offers advantages such as mild and environmentally benign conditions, broad substrate scope, and avoidance of toxic byproducts, providing a convenient route to N-linked this compound derivatives. acs.orgacs.orgsemanticscholar.orgmedscape.com Electrochemical oxidative cross-coupling processes have also been developed for synthesizing 3-substituent-2-(azol-1-yl)indole derivatives under mild conditions, enabling gram-scale synthesis and late-stage functionalization of bioactive molecules. researchgate.netnih.govacs.orgacs.org

The ability to introduce various functional groups at different positions of the indole and azole rings allows for the creation of diverse indole-containing heterocyclic frameworks with potential applications in medicinal and material chemistry. researchgate.net Multicomponent reactions involving indoles are also being explored to design polycyclic structures by incorporating multiple fused heterocyclic scaffolds. rsc.org

Table 2: Key Synthetic Methodologies for this compound Derivatives

| Methodology | Key Features | Advantages | Source |

| Condensation reactions | Indole derivatives + Azole precursors | Fundamental approach | ontosight.ai |

| Iodine-catalyzed oxidative cross-coupling | Regioselective C-N bond formation at indole C-2 and azole N-H | Metal-free, mild, environmentally benign, broad substrate scope, avoids toxic byproducts | acs.orgacs.orgsemanticscholar.orgmedscape.com |

| Electrochemical oxidative cross-coupling | C-N bond formation via electro-oxidation | Mild conditions, gram-scale synthesis, late-stage functionalization | researchgate.netnih.govacs.orgacs.org |

| Multicomponent reactions | Incorporation of multiple fused heterocyclic scaffolds | Design of diverse polycyclic structures | rsc.org |

Development of Novel Catalytic Systems Incorporating this compound Scaffolds

The this compound scaffold holds potential for integration into novel catalytic systems, particularly as ligands in metal-catalyzed reactions or as components of organocatalysts. The nitrogen atoms within the azole and indole rings can serve as coordination sites for metal centers, forming stable complexes that can facilitate various organic transformations.

Chiral azole-based frameworks are gaining attention in asymmetric catalysis. Axially chiral arylazoles, which include systems where an azole is part of an axially chiral moiety, are important in catalyst and ligand design. rsc.org While direct examples of this compound specifically as catalysts are less common in the provided search results, the broader field of indole and azole derivatives as ligands in catalytic asymmetric reactions, such as Friedel-Crafts reactions, is well-established. nih.gov The ability to create highly functionalized chiral nitrogen heterocycles using stereoselective methods, often employing organocatalysts or chiral metal complexes, underscores the potential for this compound scaffolds to be designed into such systems. researchgate.net

Rational Design of Novel Multi-Targeting Therapeutic Agents

The complexity of multifactorial diseases like cancer, inflammation, and metabolic syndrome necessitates therapeutic agents that can modulate multiple biological targets simultaneously. acs.orgnih.gov this compound derivatives are well-suited for rational design as multi-targeting therapeutic agents due to the inherent versatility of the indole scaffold. nih.govmdpi.com

Medicinal chemistry is increasingly moving towards designing polypharmacology, where compounds are intentionally engineered to interact with more than one biological target. acs.orgnih.gov The indole core's ability to mimic peptide structures and bind to various enzymes makes it an excellent starting point for such designs. chula.ac.thnih.gov By strategically incorporating different azole rings and other substituents, researchers can create hybrid molecules that exhibit activity against multiple pathways or proteins involved in disease progression.

For example, recent studies have focused on designing indole-based derivatives as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS), showing potent antiproliferative activity against breast cancer cell lines. frontiersin.org This exemplifies how the indole scaffold can be rationally designed to achieve multi-targeting effects, leading to potentially more effective and selective therapies. frontiersin.org

Sustainable and Eco-Friendly Synthetic Methodologies for Scalable Production

The development of sustainable and eco-friendly synthetic methodologies for this compound derivatives is crucial for their scalable production and broader application. Traditional synthetic routes often involve hazardous reagents, harsh conditions, and generate significant waste. researchgate.net

Recent advancements emphasize greener approaches, such as the iodine-catalyzed oxidative cross-coupling reaction, which is metal-free, operates under mild conditions (room temperature), and avoids toxic byproducts. acs.orgacs.org Electrochemical synthesis also offers a mild and convenient alternative to conventional thermal transformations, reducing the need for hazardous chemical oxidants and reductants. researchgate.netnih.gov These electro-oxidative methods enable the construction of C-N bonds and are amenable to gram-scale synthesis. nih.gov

The use of molecular oxygen as the sole sacrificial reagent in aerobic oxidative cross-coupling reactions, driven by flavin-iodine-coupled organocatalysis, represents another eco-friendly approach for synthesizing 2-(azol-1-yl)indoles. researchgate.net Furthermore, the broader field of azole synthesis is exploring green chemistry approaches, including the use of water as a solvent and eco-friendly catalysts like copper-catalyzed click chemistry, to address environmental concerns and facilitate large-scale production. bohrium.com These sustainable methodologies are vital for translating promising laboratory findings into industrially viable processes.

Q & A

Q. What are the standard synthetic routes for preparing 2-(azol-1-yl)indole derivatives?